7-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of the 3,4-dimethoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions may target the triazolopyrimidine core or the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: The compound may be studied for its interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Drug Development: The compound may have potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)15-18-16-17-8-7-12(20(16)19-15)11-5-6-13(21-3)14(9-11)22-4/h5-10H,1-4H3 |
InChI Key |
RGSSNNJNWHFIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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